5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring fused with an octahydropyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl or phenyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it might bind to certain enzymes or receptors, altering their activity and thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole-based structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one:
Uniqueness
5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-13-7-18-17(19-8-13)21-11-14-9-20(10-15(14)12-21)16-5-3-2-4-6-16/h2-8,14-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBURBXFHONIXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CC3CN(CC3C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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